2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acetamide
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Overview
Description
2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE is a complex organic compound featuring multiple fluorine atoms, which often enhance the compound’s stability and bioactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE typically involves multiple steps:
Formation of the Cyclopenta[c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired ring structure.
Introduction of the Difluoromethyl Group: This can be achieved through radical trifluoromethylation, a process that introduces the difluoromethyl group into the molecule using reagents like trifluoromethyl iodide under UV light or other radical initiators.
Attachment of the Tetrafluorobenzyl Group: This step involves nucleophilic substitution reactions where the tetrafluorobenzyl group is introduced, often using strong bases or other activating agents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases like sodium hydride, nucleophilic catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and stability, particularly due to the presence of multiple fluorine atoms. It serves as a model compound for studying the effects of fluorination on molecular properties.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. The presence of fluorine atoms often enhances the bioavailability and metabolic stability of drug candidates, making this compound a promising lead for further development.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings that require high chemical resistance.
Mechanism of Action
The mechanism by which 2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The difluoromethyl and tetrafluorobenzyl groups can enhance binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzyl derivatives: These compounds share the tetrafluorobenzyl group and exhibit similar stability and reactivity.
Cyclopenta[c]pyrazole derivatives: Compounds with similar core structures but different substituents can provide insights into the effects of various functional groups on the compound’s properties.
Uniqueness
What sets 2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]-N~1~-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE apart is the combination of the difluoromethyl and tetrafluorobenzyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H15F6N5O |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]-N-[1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H15F6N5O/c20-11-6-12(21)17(23)10(16(11)22)7-29-5-4-14(27-29)26-15(31)8-30-13-3-1-2-9(13)18(28-30)19(24)25/h4-6,19H,1-3,7-8H2,(H,26,27,31) |
InChI Key |
LWPAXUQNWHYLJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)F)CC(=O)NC3=NN(C=C3)CC4=C(C(=CC(=C4F)F)F)F |
Origin of Product |
United States |
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